6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine is a synthetic organic compound characterized by the presence of a trimethylsilyl group attached to a methylsulfanyl moiety, which is further connected to a purine ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . The purine ring is a fundamental structure in many biological molecules, including nucleotides and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a purine derivative with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the desired compound . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a simpler purine derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine ring.
Scientific Research Applications
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine has several scientific research applications, including:
Biology: Studied for its potential interactions with biological molecules, particularly nucleotides and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The trimethylsilyl group can act as a protecting group, temporarily blocking reactive sites on the molecule and allowing selective reactions to occur at other positions . This property is particularly useful in multi-step synthesis processes.
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfanyl)-7H-purine: Lacks the trimethylsilyl group, making it less bulky and potentially more reactive.
6-(Phenylsulfanyl)-7H-purine: Contains a phenyl group instead of a trimethylsilyl group, leading to different chemical properties and reactivity.
6-(Methylselanyl)-7H-purine: Similar structure but with a selenium atom replacing the sulfur atom, resulting in different chemical behavior.
Uniqueness
6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful as a protecting group in organic synthesis and in applications requiring selective reactivity .
Properties
CAS No. |
93629-48-2 |
---|---|
Molecular Formula |
C9H14N4SSi |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
trimethyl(7H-purin-6-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H14N4SSi/c1-15(2,3)6-14-9-7-8(11-4-10-7)12-5-13-9/h4-5H,6H2,1-3H3,(H,10,11,12,13) |
InChI Key |
UOPGBPOUZGQPJK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CSC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.